molecular formula C12H17N3O4 B6604360 2,4-Dinitro-N,N-dipropylaniline CAS No. 54718-72-8

2,4-Dinitro-N,N-dipropylaniline

Cat. No. B6604360
CAS RN: 54718-72-8
M. Wt: 267.28 g/mol
InChI Key: OFXCRXLTJJLOIB-UHFFFAOYSA-N
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Description

2,4-Dinitro-N,N-dipropylaniline (2,4-DNDP) is a synthetic organic compound with a wide range of applications in scientific research and industrial processes. It is a colorless solid that is soluble in various solvents, and its unique properties make it an important intermediate in the synthesis of a variety of compounds.

Mechanism of Action

2,4-Dinitro-N,N-dipropylaniline is a nitroaromatic compound, and its mechanism of action is related to its nitro group. The nitro group is reduced by a number of enzymes, including nitroreductases, nitrate reductases, and nitric oxide synthases. This reduction results in the formation of reactive intermediates, such as nitroso compounds, which can interact with cellular components, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
2,4-Dinitro-N,N-dipropylaniline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and tyrosinase, and to induce oxidative stress by increasing the production of reactive oxygen species. It has also been shown to induce apoptosis and cell cycle arrest in a number of cell lines, and to inhibit the growth of a variety of tumor cells.
Advantages and Limitations for Laboratory Experiments
2,4-Dinitro-N,N-dipropylaniline has several advantages for laboratory experiments. It is a relatively inexpensive and widely available compound, and its synthesis is relatively straightforward. Additionally, it has a wide range of applications and can be used in a variety of research contexts. However, there are some limitations to its use in laboratory experiments. It is toxic and should be handled with care, and its reactivity can make it difficult to work with.

Future Directions

There are a number of potential future directions for research involving 2,4-Dinitro-N,N-dipropylaniline. It could be used as a platform for the synthesis of new compounds with novel properties, or as a tool to study the effects of nitroaromatic compounds on cellular processes. Additionally, it could be used to develop new drugs and agrochemicals, or to study the effects of nitroaromatic compounds on the environment. Finally, it could be used to develop new industrial processes, such as the production of polymers or dyes and pigments.

Scientific Research Applications

2,4-Dinitro-N,N-dipropylaniline is used in a variety of scientific research applications. It is used as a reagent for the preparation of various organic compounds, such as amines, amides, nitro compounds, and nitriles. It is also used as a catalyst in the synthesis of polymers, and as a sensitizer in the production of dyes and pigments. Additionally, 2,4-Dinitro-N,N-dipropylaniline is used in the synthesis of pharmaceuticals and agrochemicals.

properties

IUPAC Name

2,4-dinitro-N,N-dipropylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-3-7-13(8-4-2)11-6-5-10(14(16)17)9-12(11)15(18)19/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXCRXLTJJLOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60578038
Record name 2,4-Dinitro-N,N-dipropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dinitro-N,N-dipropylaniline

CAS RN

54718-72-8
Record name 2,4-Dinitro-N,N-dipropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice cooled solution of 2,4-dinitrofluorobenzene (9.3 g, 50 mmol) and K2CO3 (6.9 g, 50 mmol) in 40 ml NMP was added dropwise dipropylamine (6.07 g, 60 mmol) in 10 ml NMP. After stirring for 1 hr, the reaction mixture was poured into a separatory funnel containing 100 ml water and extracted 3×100 mls with ether. The combined organics were washed with 3×100 ml water, 100 ml brine, dried with anhydrous MgSO4 and concentrated, giving 13.1 g crude product. This material was pure enough to carry on to the next step.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
6.07 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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